4-((1-methyl-1H-imidazol-2-yl)sulfonyl)-N-phenylpiperidine-1-carboxamide
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Overview
Description
4-((1-methyl-1H-imidazol-2-yl)sulfonyl)-N-phenylpiperidine-1-carboxamide is a complex organic compound that features a piperidine ring, an imidazole moiety, and a sulfonyl group
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 2-amino-4-fluoro-5-[(1-methyl-1h-imidazol-2-yl)sulfanyl]-n-(1,3-thiazol-2-yl)benzamide, have been shown to target glucokinase .
Mode of Action
Compounds with similar structures, such as imidazoles, have been reported to interact with their targets via a nickel-catalysed addition . This is followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-methyl-1H-imidazol-2-yl)sulfonyl)-N-phenylpiperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the imidazole ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with an activated intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-((1-methyl-1H-imidazol-2-yl)sulfonyl)-N-phenylpiperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Alkyl halides or sulfonates can be used as electrophiles in substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives of the imidazole ring.
Reduction: Sulfide derivatives of the sulfonyl group.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
4-((1-methyl-1H-imidazol-2-yl)sulfonyl)-N-phenylpiperidine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or catalytic activity.
Comparison with Similar Compounds
Similar Compounds
4-(1-Methyl-1H-imidazol-2-yl)benzaldehyde: Shares the imidazole moiety but lacks the piperidine and sulfonyl groups.
6-(substituted phenyl)-2-(1-methyl-1H-imidazol-2-yl) imidazo[2,1-b][1,3,4]thiadiazole: Contains an imidazole ring but differs in the overall structure and functional groups.
Uniqueness
4-((1-methyl-1H-imidazol-2-yl)sulfonyl)-N-phenylpiperidine-1-carboxamide is unique due to its combination of a piperidine ring, an imidazole moiety, and a sulfonyl group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
Properties
IUPAC Name |
4-(1-methylimidazol-2-yl)sulfonyl-N-phenylpiperidine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-19-12-9-17-16(19)24(22,23)14-7-10-20(11-8-14)15(21)18-13-5-3-2-4-6-13/h2-6,9,12,14H,7-8,10-11H2,1H3,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQRRNNYVBQWZEM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CCN(CC2)C(=O)NC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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